Kinetic Preference for Mixed Disulfide Formation vs. Symmetrical Disulfide
The formation of PSSG is kinetically and thermodynamically favored over the subsequent formation of penicillamine disulfide (PSSP). A quantitative NMR study established that the rate and equilibrium constants for the first step (formation of PSSG from penicillamine and GSSG) are 'much larger' than those for the second step (formation of PSSP from PSSG) [1]. This indicates a significantly smaller tendency for penicillamine to form its symmetrical disulfide (PSSP) via thiol/disulfide exchange from its unsymmetrical, mixed disulfides compared to other thiols like cysteine, which is attributed to steric hindrance from the methyl groups adjacent to the sulfur [1].
| Evidence Dimension | Comparative rate and equilibrium constants for sequential thiol-disulfide exchange reactions |
|---|---|
| Target Compound Data | Step 1 (PSSG formation) rate and equilibrium constants >> Step 2 (PSSP formation) |
| Comparator Or Baseline | Cysteine analogs typically show less disparity between stepwise constants |
| Quantified Difference | The difference is qualitatively described as 'much larger' (exact ratio not provided in abstract) |
| Conditions | pH range 4-9, studied by ¹H NMR at 25°C |
Why This Matters
This kinetic bottleneck confirms that PSSG is the primary and more persistent mixed disulfide metabolite, making it the correct analytical target for tracking penicillamine's biochemical fate, rather than its symmetrical disulfide counterpart.
- [1] Rabenstein, D.L.; Theriault, Y. A nuclear magnetic resonance study of the kinetics and equilibria for the oxidation of penicillamine and N-acetylpenicillamine by glutathione disulfide. Can. J. Chem. 1984, 62(9), 1672-1680. DOI: 10.1139/v84-287. View Source
